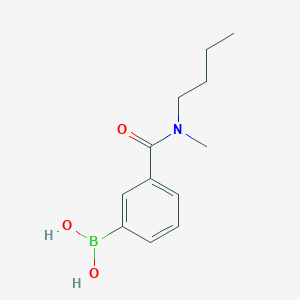
Naphthalene, 7-fluoro-1,2-dihydro-
Overview
Description
Naphthalene, 7-fluoro-1,2-dihydro- is a fluorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a fluorine atom at the 7th position and a partially hydrogenated naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 7-fluoro-1,2-dihydro- typically involves the fluorination of naphthalene derivatives. One common method is the diazotization of alpha-naphthylamine followed by a substitution reaction with fluoboric acid. The process involves the following steps:
Diazotization Reaction: Alpha-naphthylamine is mixed with hydrochloric acid and sodium nitrite to form a diazonium salt solution.
Substitution Reaction: Fluoboric acid is added to the diazonium salt solution, resulting in the formation of alpha-naphthylamine diazonium salt fluoborate double salt.
Decomposition: The double salt is decomposed using hot air to yield 1-fluoronaphthalene.
Industrial Production Methods
Industrial production of fluorinated naphthalene derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 7-fluoro-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it back to its fully hydrogenated form.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
Oxidation: Naphthoquinones
Reduction: Fully hydrogenated naphthalene derivatives
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Naphthalene, 7-fluoro-1,2-dihydro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: Investigated for its potential use in drug development due to the unique properties imparted by the fluorine atom.
Mechanism of Action
The mechanism of action of naphthalene, 7-fluoro-1,2-dihydro- involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. For example, it can undergo metabolic transformations via microsomal enzymes to form reactive intermediates such as epoxides and dihydrodiols. These intermediates can further react with cellular macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 2-fluoro-: Another fluorinated naphthalene derivative with the fluorine atom at the 2nd position.
1-Fluoronaphthalene: A fluorinated naphthalene with the fluorine atom at the 1st position.
Uniqueness
Naphthalene, 7-fluoro-1,2-dihydro- is unique due to the specific position of the fluorine atom and the partial hydrogenation of the naphthalene ring. This structural variation can result in different chemical reactivity and biological activity compared to other fluorinated naphthalene derivatives.
Properties
IUPAC Name |
7-fluoro-1,2-dihydronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1,3,5-7H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAUAKAAAXQCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101303432 | |
| Record name | 7-Fluoro-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101303432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75693-18-4 | |
| Record name | 7-Fluoro-1,2-dihydronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75693-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101303432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


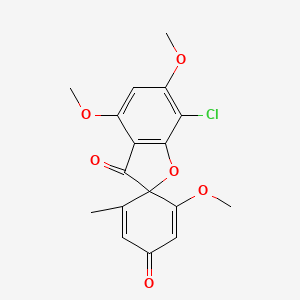
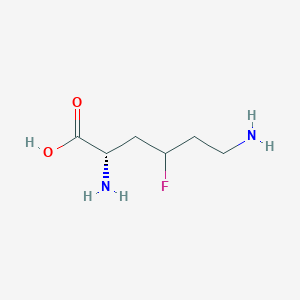

![N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine](/img/structure/B13407139.png)
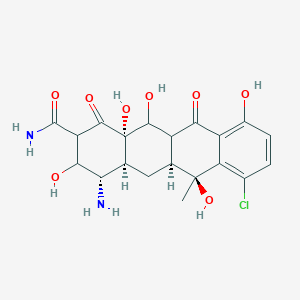

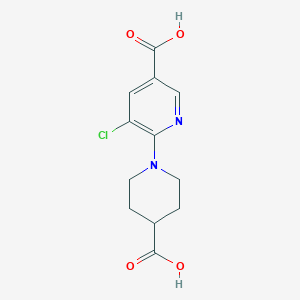
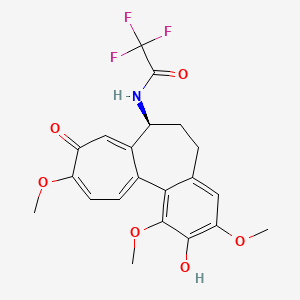
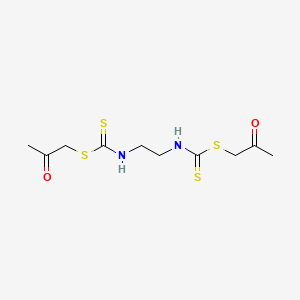
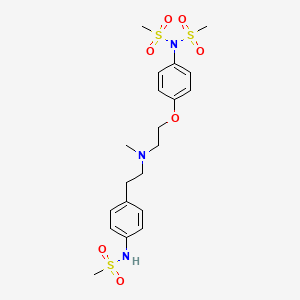
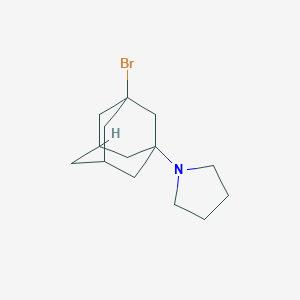

![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)
